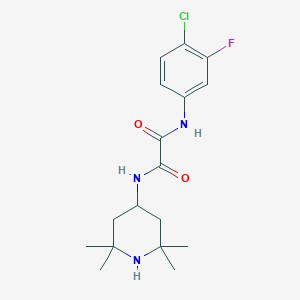
m-PEG11-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG11-NHS ester is a PEG derivative containing an NHS ester. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. The hydrophilic PEG spacer increases solubility in aqueous media.
Aplicaciones Científicas De Investigación
Regenerative Medicine and Drug Delivery m-PEG11-NHS ester is utilized in poly(ethylene glycol) (PEG)-based hydrogel systems, known for their tunable properties, which are beneficial in regenerative medicine and drug delivery. These hydrogels resist protein adsorption and cell adhesion, allowing controlled introduction of bioactive factors like proteins, peptides, and drugs. PEG linkers like acrylate-PEG-N-hydroxysuccinimide (Acr-PEG-NHS) are used to functionalize bioactive factors with photo-cross-linkable groups, facilitating their incorporation into PEG hydrogel networks or PEGylation strategies for drug delivery (Browning et al., 2013).
Bioconjugation and Protein Functionalization NHS-activated acrylamides, including m-PEG11-NHS ester, are used for efficient chemoselective amino-sulfhydryl stapling on native peptides and proteins. These acrylamides enable fast functionalization of N-terminal cysteines and are compatible with the use of other cysteine selective reagents, allowing for orthogonal dual-modifications. This strategy is applied to the late-stage functionalization of peptides and proteins with PEG units, fluorescent probes, and cytotoxic agents, and is important in the design of functional bioconjugates (Silva et al., 2021).
Hydrogel Formation and Biomedical Applications m-PEG11-NHS ester is used in the synthesis of multivalent polymer precursors for hydrogel formation, which have applications in in-vitro cell encapsulation and in-vivo implantation. These hydrogels, formed rapidly at physiologic pH, show potential for wound healing, tissue repair, drug delivery, and tissue engineering due to their unique properties like adhesive nature to hydrated tissue and minimal acute inflammatory response (Strehin et al., 2013).
Surface Functionalization and Protein Immobilization m-PEG11-NHS ester is used in the fabrication of poly(ethylene glycol) (PEG) films for the immobilization of single-stranded DNA (ssDNA). These films exploit the reactivity between the amine groups in the films and NHS-ester groups of the NHS-ester-decorated ssDNA, resulting in high-performance non-fouling properties suitable for DNA microarrays and sensors (Zhao et al., 2022).
Analytical Methods in Biopharmaceuticals The compound is significant in the field of biopharmaceuticals, especially in PEGylation processes which are key to improving bioavailability and reducing immunogenicity of active peptides or proteins. It plays a role in the qualification and quantification of PEG and PEGylated biopharmaceuticals, which is crucial for ensuring the quality and efficacy of these therapeutic agents (Crafts et al., 2016).
Biomedical Materials Synthesis The compound is used in the development of novel biomedical materials like injectable dual redox responsive diselenide-containing poly(ethylene glycol) hydrogels, which have potential applications in drug delivery and stimuli-responsive drug release. This demonstrates the versatility of m-PEG11-NHS ester in creating innovative materials for advanced medical applications (Gong et al., 2017).
Propiedades
Nombre del producto |
m-PEG11-NHS ester |
|---|---|
Fórmula molecular |
C28H51NO15 |
Peso molecular |
641.71 |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C28H51NO15/c1-33-6-7-35-10-11-37-14-15-39-18-19-41-22-23-43-25-24-42-21-20-40-17-16-38-13-12-36-9-8-34-5-4-28(32)44-29-26(30)2-3-27(29)31/h2-25H2,1H3 |
Clave InChI |
HYDAGTBASRKVKQ-UHFFFAOYSA-N |
SMILES |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-PEG11-NHS ester |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-[[5-[bis(4-chlorophenyl)methyl]-3-methylthiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B1192972.png)

![2-[[6-[3,3-Bis(Fluoranyl)pyrrolidin-1-Yl]-4-[1-(Oxetan-3-Yl)piperidin-4-Yl]pyridin-2-Yl]amino]pyridine-4-Carbonitrile](/img/structure/B1192984.png)